17-Iodoheptadecanoic acid

Übersicht

Beschreibung

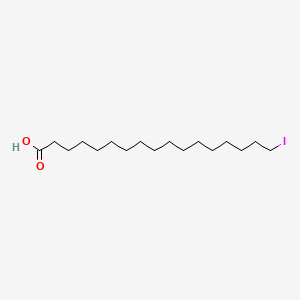

17-Iodoheptadecanoic acid is a long-chain fatty acid with the molecular formula C17H33IO2. It is characterized by the presence of an iodine atom at the 17th position of the heptadecanoic acid chain. This compound is notable for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 17-Iodoheptadecanoic acid typically involves the iodination of heptadecanoic acid. One common method is the substitution of a bromine atom in 7-bromoheptanoic acid with an iodine atom. This reaction can be carried out in solvents such as acetone or dimethylformamide under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of efficient purification techniques is essential to remove any by-products or unreacted starting materials .

Analyse Chemischer Reaktionen

Types of Reactions: 17-Iodoheptadecanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium iodide in acetone can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate can be employed to oxidize the compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various iodinated derivatives, while oxidation can produce carboxylic acids or ketones .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Fatty Acid Metabolism Studies

17-Iodoheptadecanoic acid is extensively used to investigate fatty acid metabolism in different biological contexts. One notable study examined the effects of lactate loading on the metabolism of 131I-17-HDA in canine hearts. The findings indicated that lactate significantly inhibited the oxidation of 131I-17-HDA, leading to increased storage in triglycerides and phosphoglycerides rather than its oxidation to free iodide ions. Specifically, the oxidation rate dropped from 70% to 14% during lactate intervention, highlighting the compound's utility in understanding metabolic shifts under varying physiological conditions .

2. Tracer for Cardiac Imaging

The compound serves as a valuable tracer for cardiac imaging studies, allowing researchers to visualize and quantify fatty acid uptake and oxidation within myocardial tissues. In comparison studies with other fatty acids, such as 3,3-dimethylpentadecanoic acid (DMIPPA), 17-HDA has demonstrated effective uptake and lipid distribution patterns, making it a promising candidate for non-invasive imaging techniques .

3. Investigating Lipid Distribution

Research involving this compound has also focused on lipid distribution within cardiac tissues. By employing thin-layer chromatography, studies have shown that this compound can be effectively used to analyze how fatty acids are stored and utilized in heart tissues under different metabolic states .

Case Studies

Wirkmechanismus

The mechanism of action of 17-Iodoheptadecanoic acid involves its incorporation into lipid metabolic pathways. Once administered, the compound undergoes beta-oxidation, releasing iodide ions. These ions can be detected using imaging techniques, providing insights into myocardial metabolism and lipid turnover .

Vergleich Mit ähnlichen Verbindungen

- 15-(p-Iodophenyl)Pentadecanoic Acid

- 15-(p-Iodophenyl)-3,3-Dimethylpentadecanoic Acid

Comparison: Compared to these similar compounds, 17-Iodoheptadecanoic acid is unique due to its specific iodine position and its application in myocardial imaging. While other iodinated fatty acids are also used for metabolic studies, this compound offers distinct advantages in terms of its metabolic stability and imaging properties .

Biologische Aktivität

17-Iodoheptadecanoic acid (IHDA) is a long-chain fatty acid that has garnered attention in the field of nuclear medicine, particularly for its applications in myocardial imaging and metabolic studies. This compound is notable for its ability to serve as a tracer in assessing fatty acid metabolism in the heart, providing insights into cardiac function and disease.

- Chemical Structure : this compound is an iodinated derivative of heptadecanoic acid, characterized by the presence of an iodine atom at the terminal carbon.

- Molecular Formula : C17H33IO2

- Molecular Weight : 364.36 g/mol

The biological activity of IHDA primarily revolves around its metabolism in cardiac tissues. Upon administration, IHDA is taken up by myocardial cells, where it undergoes β-oxidation, similar to non-iodinated fatty acids. The presence of iodine allows for imaging techniques such as SPECT (Single Photon Emission Computed Tomography) to visualize and quantify myocardial fatty acid metabolism.

Myocardial Imaging

IHDA has been utilized as a radiotracer for imaging myocardial fatty acid metabolism. Studies have shown that it can effectively differentiate between ischemic and non-ischemic regions of the heart, making it valuable for diagnosing coronary artery disease.

- Study Findings :

- In vivo experiments demonstrated that IHDA uptake is comparable to that of [1-11C] palmitic acid but with a higher radioactivity level due to the release of free iodide .

- A study indicated that IHDA could be used for dynamic metabolic studies of the myocardium, confirming its potential as a useful scanning tracer .

Research Studies

Several research studies have focused on the biological activity and clinical applications of IHDA:

- Metabolic Studies : Research has shown that IHDA exhibits a biphasic clearance pattern from the myocardium, similar to other long-chain fatty acids. This characteristic is crucial for understanding its metabolic fate and optimizing imaging protocols .

- Comparative Studies : In comparative studies with other iodinated fatty acids, IHDA demonstrated superior myocardial uptake and retention, suggesting its effectiveness as a tracer for cardiac metabolism .

Data Table: Comparative Uptake of Fatty Acids in Myocardium

| Compound | Uptake (%/g) | Clearance Rate (min) | Application |

|---|---|---|---|

| This compound | 36 ± 7 | Biphasic | Myocardial imaging |

| [1-11C] Palmitic Acid | 0.5 | Rapid | Metabolic studies |

| 18F-Fluoroheptadecanoic Acid | Variable | Complex | PET imaging |

Case Study 1: Myocardial Ischemia Assessment

In a controlled study involving canine models of regional low-flow ischemia, IHDA was injected intracoronarily. The results indicated that while initial uptake was lower in ischemic regions compared to non-ischemic regions, the retention of radioactivity was significantly higher in ischemic myocardium over time. This finding highlights IHDA's potential for assessing myocardial viability .

Case Study 2: Comparison with Other Tracers

A study comparing IHDA with other iodine-labeled fatty acids revealed that IHDA has a slower clearance rate in conditions of increased myocardial oxygen consumption, indicating its utility in evaluating cardiac stress responses .

Eigenschaften

IUPAC Name |

17-iodoheptadecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33IO2/c18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17(19)20/h1-16H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQLJCFBCITRNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCI)CCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30975858 | |

| Record name | 17-Iodoheptadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30975858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60451-92-5 | |

| Record name | 17-Iodoheptadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30975858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 17-IHDA help researchers study heart muscle function?

A1: The heart primarily uses fatty acid oxidation for energy. 17-IHDA, labeled with radioactive iodine isotopes like Iodine-123, allows researchers to track its uptake, distribution, and breakdown within the heart muscle. This provides insights into the heart's metabolic activity. [, , ]

Q2: What happens to 17-IHDA once it enters the heart muscle?

A2: 17-IHDA undergoes uptake into the heart muscle and is primarily oxidized, releasing free radioiodine. This oxidation process is a key indicator of fatty acid metabolism in the myocardium. [, ] A portion of non-oxidized 17-IHDA gets incorporated into cardiac lipids, mainly triglycerides and phospholipids. [, ]

Q3: Are there any factors that can influence 17-IHDA metabolism in the heart?

A3: Yes, research has shown that lactate, a byproduct of glucose metabolism, can significantly inhibit the oxidation of 17-IHDA in the heart muscle. This suggests that increased lactate levels, such as those seen during exercise, can shift myocardial energy preference towards glucose utilization. [, ]

Q4: How does 17-IHDA compare to other radioiodinated fatty acids used in research?

A4: While 17-IHDA demonstrates high myocardial uptake, its rapid metabolism and subsequent release of free radioiodine limit its use to planar imaging techniques. [] Other analogs like 15-(p-iodophenyl)pentadecanoic acid (pIPPA) offer more stable radioiodine incorporation, enabling their use in SPECT imaging. [, ]

Q5: What are the limitations of using 17-IHDA in research?

A5: 17-IHDA's rapid metabolism necessitates careful timing for imaging studies. [] Additionally, the influence of factors like lactate on its metabolism needs careful consideration when interpreting results. [, ] Researchers are constantly exploring other radioiodinated fatty acid analogs with improved properties like prolonged myocardial retention for enhanced imaging and research applications. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.